1-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropan-2-ol

Description

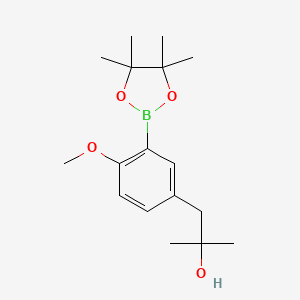

This compound features a phenyl ring substituted with a methoxy group (-OCH₃) at position 4, a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3, and a tertiary alcohol (2-methylpropan-2-ol) group at the benzylic position. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the methoxy and hydroxyl groups influence electronic properties and solubility. Its synthesis likely follows established protocols for aryl boronate esters, involving palladium-catalyzed coupling or direct borylation .

Properties

Molecular Formula |

C17H27BO4 |

|---|---|

Molecular Weight |

306.2 g/mol |

IUPAC Name |

1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropan-2-ol |

InChI |

InChI=1S/C17H27BO4/c1-15(2,19)11-12-8-9-14(20-7)13(10-12)18-21-16(3,4)17(5,6)22-18/h8-10,19H,11H2,1-7H3 |

InChI Key |

UPWXRKNPSNOINC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(C)(C)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on the Aromatic Ring

2-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol (CAS 1345961-02-5)

- Structural Difference : Replaces the methoxy group with a methyl (-CH₃) at position 3.

- Impact :

4,4,5,5-Tetramethyl-2-(4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl)-1,3,2-dioxaborolane (CAS 1432571-98-6)

- Structural Difference : Features a trifluoromethyl (-CF₃) group instead of methoxy.

- Impact :

Functional Group Variations

[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

- Structural Difference : Contains a hydroxymethyl (-CH₂OH) group instead of tertiary alcohol.

- Impact :

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol

- Structural Difference: Cyclobutanol replaces 2-methylpropan-2-ol.

Electronic and Steric Modifications

4-[2-(Boc-amino)-2-propyl]phenylboronic Acid Pinacol Ester

- Structural Difference : Incorporates a tert-butyl carbamate (Boc)-protected amine.

- Impact :

[4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-tri(propan-2-yl)silane (CAS 1342253-45-5)

Physicochemical and Reactivity Comparisons

NMR Spectral Features

- Target Compound : Expected signals include:

- δ 1.3–1.4 ppm (pinacol methyl groups).

- δ 3.8–4.0 ppm (methoxy protons).

- δ 4.5–5.0 ppm (tertiary alcohol -OH, solvent-dependent).

- Analogues :

Stability and Hydrolysis Resistance

- Target Compound : Tertiary alcohol offers moderate steric protection, but boronate remains prone to hydrolysis under acidic/neutral conditions.

- CAS 1342253-45-5 : TIPS group significantly enhances hydrolytic stability .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropan-2-ol?

Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety. Key steps include:

- Step 1: Prepare the boronate ester precursor via palladium-catalyzed borylation of a halogenated aryl intermediate under inert conditions (e.g., N₂ atmosphere) .

- Step 2: Optimize coupling conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and a 1:1 THF/H₂O solvent system at 80°C) to enhance yield .

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .

Basic: How can the structural integrity of this compound be verified post-synthesis?

Answer:

Use a multi-technique approach:

- NMR Spectroscopy: Compare ¹H and ¹³C NMR shifts to literature values for the boronate ester (e.g., δ ~1.3 ppm for tetramethyl groups) and aromatic protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry: Confirm molecular ion peaks via ESI-MS (e.g., [M+H]+ at m/z calculated for C₂₀H₃₁BO₄) .

- X-ray Crystallography: If crystals are obtained, resolve the structure to validate stereochemistry and bond angles .

Advanced: How to resolve contradictions in observed vs. predicted NMR spectra for intermediates?

Answer:

Discrepancies often arise from:

- Steric Hindrance: Use 2D NMR (HSQC, HMBC) to detect through-space couplings in crowded regions (e.g., tert-butyl or boronate ester groups) .

- Dynamic Equilibria: Perform variable-temperature NMR (e.g., 25–80°C) to identify conformational changes in protic solvents .

- Impurity Analysis: Employ LC-MS to detect side products from incomplete coupling or hydrolysis of the boronate ester .

Advanced: What methodologies are effective for studying its pharmacokinetic (PK) properties?

Answer:

- In Vitro Assays:

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma Protein Binding: Use equilibrium dialysis to measure free vs. bound fractions .

- In Vivo PK: Administer to rodent models, collect plasma at timed intervals, and analyze using validated bioanalytical methods .

- Computational Modeling: Predict ADME parameters (e.g., logP, BBB permeability) with QSAR tools like Schrödinger’s QikProp .

Advanced: How to optimize reaction conditions for introducing functional groups to the arylboronate moiety?

Answer:

- Protecting Group Strategy: Temporarily mask the propan-2-ol group with TBSCl (tert-butyldimethylsilyl chloride) to prevent side reactions during electrophilic substitutions .

- Directed Ortho-Metalation: Use LDA (lithium diisopropylamide) at −78°C to selectively functionalize the methoxy-adjacent position .

- Microwave-Assisted Synthesis: Accelerate coupling reactions (e.g., 30 min at 120°C) to minimize boronate ester decomposition .

Advanced: What analytical approaches are suitable for assessing its stability under varying pH conditions?

Answer:

- Forced Degradation Studies:

- Solid-State Stability: Store under accelerated conditions (40°C/75% RH) and analyze crystallinity changes via PXRD .

Advanced: How to investigate its potential as a PROTAC (Proteolysis-Targeting Chimera) linker?

Answer:

- Molecular Design: Conjugate the boronate ester (for solubility) and propan-2-ol (for hydrogen bonding) to E3 ligase ligands (e.g., thalidomide analogs) .

- Binding Assays: Use SPR (Surface Plasmon Resonance) to measure affinity for target proteins (e.g., BRD4 or VHL) .

- Cellular Efficacy: Test in cancer cell lines (e.g., MV4-11) via Western blotting to assess target protein degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.